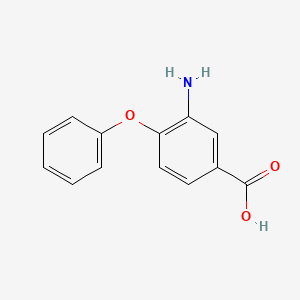

3-Amino-4-phenoxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-amino-4-phenoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCRLBBRTVEVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608095 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37531-32-1 | |

| Record name | 3-Amino-4-phenoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Process Optimization for 3 Amino 4 Phenoxybenzoic Acid

Established Chemical Synthesis Routes

Traditional chemical synthesis remains the cornerstone for the production of 3-Amino-4-phenoxybenzoic acid. These routes often involve multi-step processes that have been optimized over time for large-scale manufacturing.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for forming the ether linkage in phenoxybenzoic acid derivatives. In this approach, an electron-poor aromatic ring is attacked by a nucleophile, leading to a substitution reaction. masterorganicchemistry.com The Ullmann condensation, a copper-catalyzed reaction, is a classic example of this type of transformation used to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern methods have improved the process by using soluble copper catalysts with ligands like diamines and acetylacetonate. wikipedia.org

A common strategy for a related compound, 3-(4-Aminophenoxy)benzoic acid, involves the reaction of 4-aminophenol with 3-bromobenzoic acid under basic conditions, proceeding through an SNAr mechanism. The reactivity in these reactions is often enhanced when the aryl halide is activated by electron-withdrawing groups. wikipedia.org For the synthesis of 4-phenoxybenzoic acid, a precursor to the target molecule, the coupling of phenol (B47542) with p-chlorobenzoic acid can be performed in a high-boiling solvent like tetralin. chemicalbook.com

Multi-step Organic Synthesis Pathways Involving Precursors (e.g., 4-phenoxybenzoic acid)

A prevalent and practical route to this compound begins with the precursor 4-phenoxybenzoic acid. This multi-step pathway typically involves the nitration of the precursor followed by the reduction of the resulting nitro group.

The synthesis of 4-phenoxybenzoic acid itself can be accomplished via an Ullmann condensation between a phenol and an activated aryl halide. For instance, reacting phenol with 4-chlorobenzoic acid in the presence of a base and a copper catalyst yields 4-phenoxybenzoic acid. chemicalbook.com Alternatively, 4-phenoxybenzaldehyde can be oxidized using agents like potassium permanganate to produce 4-phenoxybenzoic acid.

Once 4-phenoxybenzoic acid is obtained, the next critical step is nitration. This electrophilic aromatic substitution introduces a nitro group onto the benzene (B151609) ring. The position of nitration is directed by the existing substituents. The phenoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. The nitration of 4-phenoxybenzoic acid must be carefully controlled to achieve the desired regioselectivity for the 3-nitro isomer. This is often accomplished using a mixture of nitric acid and sulfuric acid. prepchem.comquora.com

Reductive Transformations in Synthesis (e.g., nitro group reduction)

The final step in the multi-step synthesis from 4-phenoxybenzoic acid is the reduction of the nitro group of 3-nitro-4-phenoxybenzoic acid to an amino group. This transformation is crucial and can be achieved using a variety of reducing agents. masterorganicchemistry.com

Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.comwikipedia.org This process typically employs a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, with hydrogen gas as the reductant. masterorganicchemistry.comcommonorganicchemistry.comwikipedia.org This method is often preferred for its clean reaction profile, producing water as the main byproduct. For instance, the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid is effectively carried out using a 5% Pd/C catalyst under hydrogen pressure. google.com

Alternatively, metal-acid systems can be employed. Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic choices for reducing aromatic nitro groups. masterorganicchemistry.comechemi.com Tin(II) chloride (SnCl₂) offers a milder alternative that can selectively reduce nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comresearchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Selectivity | Notes |

| H₂/Pd/C | Hydrogen gas, often with a solvent like ethanol (B145695) or ethyl acetate. | High, but can also reduce other functional groups like alkenes. commonorganicchemistry.com | A common and often preferred method for its efficiency and clean work-up. masterorganicchemistry.com |

| Sn/HCl | Tin metal in hydrochloric acid. | Strong reducing agent. | A classic method for aromatic nitro reduction. researchgate.net |

| Fe/HCl | Iron powder in hydrochloric acid. | Strong reducing agent. | Widely used in industrial applications. echemi.com |

| SnCl₂ | Tin(II) chloride, often in ethanol. | Milder, can offer chemoselectivity. commonorganicchemistry.com | Useful when other reducible groups are present. |

| LiAlH₄ | Lithium aluminum hydride. | Reduces aliphatic nitro groups to amines, but can form azo compounds from aromatic nitro groups. commonorganicchemistry.com | Not typically used for converting aromatic nitro compounds to primary amines. |

Stereoselective and Regioselective Synthesis Strategies

Regioselectivity is a critical consideration in the synthesis of this compound, particularly during the nitration of the 4-phenoxybenzoic acid precursor. The directing effects of the phenoxy and carboxylic acid groups on the aromatic ring must be managed to ensure the nitro group is introduced at the desired C-3 position.

The phenoxy group is an ortho, para-directing and activating group, while the carboxylic acid is a meta-directing and deactivating group. In the case of 4-phenoxybenzoic acid, the position ortho to the phenoxy group (C-3) is also meta to the carboxylic acid group. The nitration conditions, including the choice of nitrating agent and reaction temperature, can be optimized to favor the formation of the 3-nitro isomer over other potential isomers. dergipark.org.trscirp.org For example, using a mixture of nitric acid and sulfuric acid under controlled temperatures is a common method to achieve regioselective nitration of substituted benzoic acids. prepchem.comquora.com

While this compound itself is achiral, stereoselectivity could become a factor in the synthesis of chiral derivatives or in biocatalytic processes where enzymes exhibit stereospecificity. However, in the established chemical routes described, the focus remains primarily on achieving the correct regiochemistry.

Emerging Bio-based and Biocatalytic Synthesis Approaches

In response to the growing demand for sustainable and environmentally friendly chemical processes, bio-based and biocatalytic methods are being explored for the production of aromatic compounds. While direct biosynthesis of this compound is not yet established, research into the production of its structural analogues provides a promising outlook.

Metabolic Engineering for Production of Analogues (e.g., 3-amino-4-hydroxybenzoic acid)

Metabolic engineering of microorganisms offers a pathway to produce valuable chemicals from renewable feedstocks like glucose. A notable example is the biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA), a structural analogue of the target compound. nih.gov 3,4-AHBA serves as a precursor for thermostable bioplastics. nih.govresearchgate.net

Unlike many aromatic compounds that are synthesized via the multi-step shikimate pathway, 3,4-AHBA can be produced in a novel two-step enzymatic reaction. researchgate.netnih.govbiocrick.com This pathway, originally discovered in Streptomyces griseus, involves the enzymes GriI and GriH. researchgate.netnih.gov GriI catalyzes the aldol condensation of two primary metabolites, L-aspartate-4-semialdehyde and dihydroxyacetone phosphate (DHAP). researchgate.netnih.gov The resulting intermediate is then converted to 3,4-AHBA by GriH. researchgate.netnih.gov

Researchers have successfully engineered microorganisms like Corynebacterium glutamicum and Streptomyces lividans to produce 3,4-AHBA by introducing the griH and griI genes. nih.govnih.gov Studies have shown that optimizing fermentation conditions, such as dissolved oxygen levels and the type of sugar used as a carbon source (e.g., glucose and xylose), can significantly enhance production yields. nih.govnih.govjst.go.jp For instance, a metabolically engineered strain of C. glutamicum produced 5.6 g/L of 3,4-AHBA in a glucose fed-batch culture. nih.gov This bio-based approach represents a significant step towards the sustainable production of aromatic building blocks.

Table 2: Research Findings in the Biosynthesis of 3-amino-4-hydroxybenzoic acid (3,4-AHBA)

| Organism | Engineering Strategy | Precursors | Product Titer | Key Findings |

| Corynebacterium glutamicum | Expression of griH and griI genes from S. griseus; deletion of lactate dehydrogenase gene (ldh). nih.gov | Glucose | 5.6 g/L nih.gov | Production is enhanced under oxygen-limited conditions. nih.gov |

| Streptomyces lividans | Expression of griH and griI genes from S. griseus. nih.gov | Glucose and Xylose | 2.70 g/L nih.gov | A mixed-sugar medium (glucose/xylose) improved productivity compared to glucose alone. nih.gov |

| Escherichia coli | Expression of griH and griI genes from S. griseus. nih.gov | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate | N/A | Demonstrated in vivo production, confirming the functionality of the two-enzyme pathway. nih.gov |

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The production of this compound often relies on established chemical reactions like the Ullmann condensation and the Buchwald-Hartwig amination, where optimization of reaction parameters is crucial for maximizing yield and purity. beilstein-journals.orgorganic-chemistry.orgnih.gov

The Ullmann condensation, a copper-catalyzed reaction, is traditionally used for forming aryl-ether bonds. organic-chemistry.orgmdpi.com Modern advancements have shown that yields can be significantly improved by moving from harsh conditions (high temperatures over 200°C) to milder ones through the use of specific catalysts and ligands. organic-chemistry.orgresearchgate.net Factors influencing the reaction outcome include the choice of copper catalyst (e.g., CuI, CuO-NPs), the base (e.g., K₂CO₃, Cs₂CO₃, KOH), the solvent (e.g., DMF, DMSO, or even green solvents like deep eutectic solvents), and the reaction temperature. nih.govmdpi.comresearchgate.net For instance, electron-withdrawing groups on the aryl halide generally lead to excellent yields, and the reactivity follows the trend I > Br > Cl. mdpi.com

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds. beilstein-journals.org The optimization of this reaction involves a careful selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand, the base, and the solvent. beilstein-journals.orgresearchgate.net The choice of ligand is particularly critical, with bulky electron-rich phosphine ligands like XPhos and RuPhos showing high efficacy. beilstein-journals.orgnih.gov The base also plays a crucial role; stronger bases like NaOt-Bu or KOt-Bu are often required for electron-rich aryl halides. beilstein-journals.org Temperature is another key parameter; lowering the temperature can sometimes suppress side reactions and improve yields. beilstein-journals.org Design of Experiments (DoE) is a modern statistical method used to efficiently optimize multiple variables simultaneously, such as catalyst loading, base concentration, and temperature, to find the true reaction optimum. bristol.ac.uk

The table below summarizes key parameters that are often optimized for related cross-coupling reactions.

| Parameter | Variable | Impact on Reaction | Example/Observation |

|---|---|---|---|

| Catalyst | Metal Source | The choice of metal (Pd for Buchwald-Hartwig, Cu for Ullmann) and its precursor (e.g., Pd(OAc)₂, CuI) is fundamental to catalytic activity. beilstein-journals.orgorganic-chemistry.org | Pd₂(dba)₃ and Pd(OAc)₂ are common choices for Buchwald-Hartwig aminations. beilstein-journals.org |

| Ligand | Ligands stabilize the metal center and modulate its reactivity and selectivity. Bulky, electron-rich ligands are often preferred. beilstein-journals.orgresearchgate.net | XPhos, BINAP, and RuPhos are effective ligands for Buchwald-Hartwig reactions. beilstein-journals.orgnih.gov | |

| Base | Type and Strength | The base activates the nucleophile (amine or phenol) and neutralizes the acid formed during the reaction. Its strength can significantly affect the yield. beilstein-journals.orgmdpi.com | Strong bases like NaOt-Bu and KOt-Bu are often used in Buchwald-Hartwig aminations, while carbonates like Cs₂CO₃ and K₂CO₃ are common in Ullmann reactions. beilstein-journals.orgmdpi.com |

| Solvent | Polarity and Boiling Point | The solvent must dissolve reactants and facilitate the reaction. High-boiling polar aprotic solvents are common. beilstein-journals.orgmdpi.com | Toluene, DMSO, and DMF are frequently used. beilstein-journals.orgmdpi.comresearchgate.net Green solvents like tBuOH and deep eutectic solvents are emerging alternatives. nih.govresearchgate.net |

| Temperature | Reaction Rate | Higher temperatures generally increase the reaction rate, but can also lead to side reactions and degradation. beilstein-journals.orgresearchgate.net | Optimal temperatures are often determined experimentally; for example, 80°C was found to be optimal in one study to achieve an excellent yield within 24 hours. researchgate.net Lowering the temperature from 110°C to 100°C suppressed dehalogenation in another case. beilstein-journals.org |

| Atmosphere | Inert vs. Air | Many cross-coupling reactions, particularly those involving palladium catalysts, are sensitive to oxygen and require an inert atmosphere (e.g., Nitrogen, Argon). researchgate.net | Running a reaction in the absence of a nitrogen atmosphere was shown to decrease the yield significantly. researchgate.net |

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of this compound is essential for its subsequent applications. A combination of techniques, including crystallization, extraction, and chromatography, is typically employed. google.com The presence of impurities is known to hinder processes like polymerization when using similar amino-acid monomers. google.com

Recrystallization is a primary method for purifying solid organic compounds. mt.comillinois.edulibretexts.org The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, which causes the pure compound to crystallize while impurities remain in the solvent. mt.comlibretexts.org For compounds structurally similar to this compound, alcoholic solvents like ethanol and methanol (B129727) have proven effective. googleapis.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. diva-portal.org In some cases, a two-solvent system (a solvent and an anti-solvent) is used to facilitate complete crystallization. google.com For instance, adding water or an ether like diethyl ether as a second solvent can induce precipitation. googleapis.com The process can be enhanced by heating the solution to reflux to ensure complete dissolution and then cooling it, sometimes in an ice bath, to maximize crystal formation. googleapis.comfamu.edu The use of activated charcoal during this process can help remove colored impurities. famu.edu

Chromatographic methods are used to achieve even higher levels of purity, often greater than 97%. googleapis.com

High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase (RP-HPLC) setup, is a powerful tool for both analyzing purity and for preparative separation of the target compound from its impurities. sielc.comnih.gov A typical mobile phase for a related sulfonated analogue consists of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com

Ion-exchange chromatography (IEX) is another highly effective technique for purifying charged molecules like amino acids. researchgate.netknauer.netsinobiological.com Since the target molecule contains both an acidic carboxylic acid group and a basic amino group, its net charge can be manipulated by adjusting the pH, allowing for selective binding to either a cation or anion exchange resin. researchgate.netsinobiological.com The bound compound is then eluted by changing the pH or increasing the ionic strength of the buffer. sinobiological.com

Flash chromatography on a solid support like silica (B1680970) gel is also a common, though sometimes considered tedious for industrial scale-up, purification method for related heterocyclic compounds derived from 4-phenoxybenzoic acid. googleapis.com

The table below outlines common purification techniques applicable to this compound.

| Technique | Principle | Typical Application/Conditions | Reference |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Dissolving the crude product in a hot solvent (e.g., ethanol, methanol) and allowing it to cool slowly. An anti-solvent (e.g., water) can be added to induce precipitation. | google.comgoogleapis.comdiva-portal.org |

| Treatment with Activated Carbon | Adsorption of high molecular weight, colored impurities onto the surface of carbon particles. | Added to the hot solution before filtration during the recrystallization process. | google.comfamu.edu |

| Acid-Base Extraction | Separation based on the different solubility of the acidic/basic compound and neutral impurities in aqueous and organic phases at different pH values. | The amphoteric nature of the compound allows it to be dissolved in either aqueous acid or base, separating it from neutral organic impurities. | google.com |

| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. The compound partitions between a nonpolar stationary phase and a polar mobile phase. | Used for high-purity isolation. A common mobile phase is a gradient of acetonitrile and water with an acid modifier. | sielc.comnih.gov |

| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge. The compound binds to a charged stationary phase and is eluted by changing pH or ionic strength. | Effective for purifying amino acids. Cation or anion exchange can be used depending on the pH of the buffer. | researchgate.netsinobiological.com |

Chemical Reactivity and Transformational Chemistry of 3 Amino 4 Phenoxybenzoic Acid

Derivatization at Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters, amides, and acid chlorides. These transformations are fundamental in synthesizing more complex molecules.

Esterification: The conversion of 3-amino-4-phenoxybenzoic acid to its corresponding esters can be achieved through Fischer-Speier esterification. This acid-catalyzed reaction with an alcohol, such as methanol (B129727) or ethanol (B145695), yields the respective ester. For instance, reacting the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid produces ethyl 3-amino-4-phenoxybenzoate libretexts.org. The reaction is reversible and often requires conditions that favor the formation of the product, such as the removal of water.

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation typically requires the activation of the carboxylic acid. Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions researchgate.net. For example, reaction with methylamine (B109427) would yield 3-amino-N-methyl-4-phenoxybenzamide google.com.

Acyl Chloride Synthesis: Treatment of this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acyl chloride. This intermediate is highly susceptible to nucleophilic attack and serves as a key precursor for the synthesis of esters and amides under milder conditions google.comgoogleapis.comgoogle.com.

Table 1: Representative Derivatization Reactions of the Carboxylic Acid Moiety

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalyst), heat | Methyl 3-amino-4-phenoxybenzoate vulcanchem.com |

| Amide Formation | Amine (e.g., Aniline), EDC, HOBt, DMAP | 3-Amino-4-phenoxy-N-phenylbenzamide |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Amino-4-phenoxybenzoyl chloride google.comgoogleapis.comgoogle.com |

Transformations Involving the Amino Group

The aromatic amino group is a versatile functional handle that can undergo a variety of transformations, including diazotization followed by substitution, and acylation.

Diazotization and Sandmeyer Reaction: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures scirp.orgresearchgate.netmasterorganicchemistry.com. The resulting diazonium salt is a valuable intermediate that can be substituted with a wide range of nucleophiles in the presence of a copper(I) salt catalyst, a process known as the Sandmeyer reaction. This allows for the introduction of halogens (Cl, Br), cyano groups (CN), and other functionalities onto the aromatic ring in place of the amino group mdpi.com.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride would yield 3-acetamido-4-phenoxybenzoic acid. This transformation is often used to protect the amino group during subsequent reactions or to synthesize new derivatives with altered properties.

Table 2: Representative Transformations of the Amino Group

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-Carboxy-6-phenoxydiazonium chloride |

| Sandmeyer (Chlorination) | CuCl, HCl | 3-Chloro-4-phenoxybenzoic acid scirp.org |

| Sandmeyer (Cyanation) | CuCN, KCN | 3-Cyano-4-phenoxybenzoic acid |

| Acylation | Acetyl chloride, pyridine | 3-Acetamido-4-phenoxybenzoic acid |

Modifications of the Phenoxy Moiety

Electrophilic Aromatic Substitution: The phenoxy ring is activated towards electrophilic attack, directing incoming electrophiles to the ortho and para positions. Nitration, for example, can be achieved using a mixture of nitric acid and sulfuric acid, which would be expected to yield nitro-substituted derivatives on the phenoxy ring . Halogenation, such as bromination, can also be performed, potentially leading to the introduction of one or more bromine atoms on the phenoxy ring diva-portal.org. The presence of the amino and carboxylic acid groups on the other ring will influence the reaction conditions and the regioselectivity of the substitution.

Table 3: Potential Modifications of the Phenoxy Moiety

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Amino-4-(nitrophenoxy)benzoic acid isomers |

| Bromination | Br₂, FeBr₃ | 3-Amino-4-(bromophenoxy)benzoic acid isomers diva-portal.org |

Oxidative and Reductive Reactivity

The reactivity of this compound under oxidative and reductive conditions is primarily centered on the amino group and its nitro precursor.

Reduction of a Nitro Precursor: A common synthetic route to this compound involves the reduction of the corresponding nitro compound, 3-nitro-4-phenoxybenzoic acid. This reduction is typically carried out via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas google.comsioc-journal.cngoogle.comcommonorganicchemistry.com. Other reducing agents such as iron or tin(II) chloride in acidic media can also be employed .

Oxidation of the Amino Group: The amino group can be oxidized under specific conditions. While strong oxidizing agents might lead to degradation of the molecule, controlled oxidation can potentially form nitroso or nitro derivatives.

Table 4: Oxidative and Reductive Reactions

| Reaction Type | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Reduction | 3-Nitro-4-phenoxybenzoic acid | H₂, Pd/C | This compound google.comsioc-journal.cngoogle.comcommonorganicchemistry.com |

| Oxidation | This compound | [Oxidizing Agent] | Oxidized derivatives (e.g., nitroso, nitro) |

Photo-induced Chemical Transformations

The presence of aromatic rings and heteroatoms in this compound suggests its susceptibility to photochemical reactions.

Photodegradation: Studies on the closely related 3-phenoxybenzoic acid have shown that it undergoes photodegradation upon exposure to UV light epa.govjst.go.jp. The primary photodegradation pathway involves the cleavage of the ether bond, leading to the formation of phenol (B47542) and 3-hydroxybenzoic acid. It is plausible that this compound would undergo similar photo-induced cleavage of the ether linkage. The presence of the amino group might also influence the photochemical behavior, potentially leading to other photo-transformation products. The photodegradation of pyrethroid pesticides, for which 3-phenoxybenzoic acid is a common metabolite, often involves hydrolysis and photolysis processes mdpi.comscielo.br.

Table 5: Potential Photo-induced Transformations

| Reaction Type | Substrate | Conditions | Potential Products |

|---|---|---|---|

| Photolysis | This compound | UV irradiation in aqueous solution | 3-Amino-4-hydroxybenzoic acid, Phenol, and other degradation products jst.go.jp |

Utility of 3 Amino 4 Phenoxybenzoic Acid As a Versatile Chemical Building Block and Scaffold

Application in Complex Organic Molecule Synthesis

3-Amino-4-phenoxybenzoic acid serves as a valuable building block for the creation of more intricate organic molecules. The presence of multiple reactive sites—the carboxylic acid, the aromatic amine, and the phenoxy ether linkage—provides synthetic chemists with a versatile platform for constructing complex molecular architectures. The related compound, 4-phenoxybenzoic acid, is a well-documented starting material in multi-step syntheses. A prominent example is its use in the production of Ibrutinib (B1684441), a targeted cancer therapy drug. portico.orgtianmingpharm.com The synthesis involves the conversion of 4-phenoxybenzoic acid to its acyl chloride, which then undergoes a series of reactions, including condensation with malononitrile (B47326), to form key heterocyclic intermediates. google.comnewdrugapprovals.org The functionalized nature of this compound makes it an attractive starting point for developing analogues of such complex molecules, where the amino group can be used to introduce new functionalities or to modulate the electronic and steric properties of the target compound.

Role in Pharmaceutical Intermediate Synthesis

The phenoxybenzoic acid framework is a recognized scaffold in medicinal chemistry. Its incorporation into a molecule can influence properties such as binding affinity, metabolic stability, and bioavailability.

The synthesis of Ibrutinib, a potent inhibitor of Bruton's tyrosine kinase (BTK), provides a clear example of the importance of this scaffold. portico.org The journey from the simpler 4-phenoxybenzoic acid to the final active pharmaceutical ingredient (API) highlights the role of this compound as a crucial intermediate. tianmingpharm.comnewdrugapprovals.org

Key Synthesis Steps for Ibrutinib Intermediate from 4-Phenoxybenzoic Acid:

Chlorination: 4-phenoxybenzoic acid is reacted with a chlorinating agent like thionyl chloride to produce 4-phenoxybenzoyl chloride. newdrugapprovals.org

Condensation: The resulting acyl chloride is reacted with malononitrile to form 1,1-dicyano-2-hydroxy-2-(4-phenoxyphenyl)ethene. newdrugapprovals.org

Cyclization: This intermediate undergoes further reactions, including cyclization with hydrazine, to build the pyrazole (B372694) core of the final drug. portico.org

The use of this compound and its derivatives allows for the exploration of chemical space around this core structure, enabling the synthesis of new pharmaceutical candidates with potentially improved efficacy or different therapeutic targets.

Precursor in Polymer Science and Material Synthesis

The unique combination of an aromatic amine and a carboxylic acid makes this compound and its analogues valuable monomers in polymer science for creating high-performance and functional materials.

Synthesis of Polybenzoxazoles (PBOs) and Related High-Performance Polymers

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The synthesis of PBOs typically requires an AB-type monomer possessing ortho-substituted amino and hydroxyl groups, which undergo polycondensation and subsequent cyclization to form the rigid benzoxazole (B165842) ring system. The standard monomer for this process is 3-amino-4-hydroxybenzoic acid.

The substitution of the hydroxyl group with a phenoxy group in this compound prevents the intramolecular cyclodehydration reaction necessary to form the benzoxazole ring. Therefore, it is not a direct precursor for traditional PBOs. However, its structure is highly suited for the synthesis of other high-performance polymers, such as aromatic polyamides and poly(ether-ketone)s, where the amine and carboxylic acid groups can readily participate in polymerization reactions.

Development of Thermostable Bioplastics

While monomers like 3-amino-4-hydroxybenzoic acid have been explored for creating bio-based PBOs with high thermal resistance, the specific use of this compound in the development of materials classified as thermostable bioplastics is not widely documented in scientific literature. Bioplastics are typically defined by their origin from renewable biomass sources. The phenoxy group is commonly derived from phenol (B47542), a petrochemical feedstock, which may limit its inclusion in this category. However, its potential to be incorporated as a comonomer to enhance the thermal properties of bio-based polymers remains an area for potential research.

Formation of Coordination Polymers (MOFs) with Metal Ions

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of ligand is critical in determining the structure and properties of the resulting MOF. While there is extensive research on MOFs from various amino acids, specific studies detailing the use of this compound as a primary ligand are limited.

However, research on the closely related ligand, 3-amino-4-hydroxybenzoate, demonstrates the potential of this structural class. A three-dimensional MOF with the formula {[CoL]·0.5DMF·H₂O}n (where L = 3-amino-4-hydroxybenzoate) has been successfully synthesized. This Co-MOF exhibits interesting magnetic properties, behaving as a single-molecule magnet when the cobalt ions are diluted within an isostructural zinc-based matrix. The resulting bifunctional material also shows strong photoluminescent properties. The substitution of the coordinating hydroxyl group with a bulkier, non-coordinating phenoxy group would significantly alter the ligand's interaction with metal centers, likely leading to different framework topologies and properties if used in MOF synthesis.

Other Functional Polymer Architectures

The versatility of the phenoxybenzoic acid structure is evident in its use to create novel and complex polymer architectures beyond simple linear chains.

Star-Branched Block Copolymers: In one advanced application, 3- and 4-phenoxybenzoic acids have been used as AB-type monomers to grow poly(ether-ketone) (PEK) "arms" from a hyperbranched polybenzoxazole (HPBO) core. This was achieved via a "direct" Friedel–Crafts acylation reaction, resulting in multi-arm star block copolymers (HPBO-b-pPEK). These complex structures exhibit unique solution behaviors and optical properties inherent to the chromophoric core, which is shielded by the outer linear PEK shells.

Grafting onto Nanomaterials: In the field of materials science, 3-phenoxybenzoic acid has been used for the surface modification of carbon nanomaterials. Through an in-situ polycondensation in poly(phosphoric acid), the monomer can be grafted onto vapor-grown carbon nanofibers. This covalent attachment of a hyperbranched poly(ether-ketone) to the surface of the nanofibers creates a nanocomposite with a puppy and bumpy surface morphology, significantly altering the material's properties and processability.

Contributions to Agrochemical and Dye Synthesis

The unique structural characteristics of this compound, which combine an aromatic amine, a carboxylic acid, and a phenoxy ether, make it a valuable precursor in the synthesis of complex organic molecules, notably in the fields of agrochemicals and dyes.

In the realm of agrochemicals , while direct, large-scale application of this compound may not be extensively documented, its structural motifs are present in various active compounds. The phenoxyacetic acid moiety, for instance, is the cornerstone of the phenoxy class of herbicides. wikipedia.org These herbicides function as synthetic auxins, inducing uncontrolled growth and ultimately leading to the death of broad-leaf weeds. wikipedia.org Furthermore, derivatives of benzoic acid have demonstrated notable antifungal properties. For example, p-aminobenzoic acid has been shown to have antifungal activity against several plant pathogens. acs.orgnih.gov Given these precedents, this compound represents a promising starting material for the development of novel herbicides and fungicides. Its derivatization could lead to new compounds with enhanced efficacy or a broader spectrum of activity.

The application of this compound in dye synthesis is more direct, particularly in the production of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are the most widely used class of synthetic colorants in various industries. nih.gov The synthesis of an azo dye typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species. researchgate.net The amino group on this compound can be readily converted into a diazonium salt. This reactive intermediate can then be coupled with a variety of aromatic compounds, such as phenols and naphthols, to generate a wide array of azo dyes with different colors and properties. nih.govunifi.it A patent has noted the use of this compound in the context of azo dye synthesis, underscoring its utility in this area. google.com The resulting dyes, containing the phenoxy and carboxylic acid groups, may exhibit unique properties such as altered solubility, lightfastness, and affinity for different fibers.

Table 1: Potential Agrochemical and Dye Derivatives of this compound

| Derivative Class | Potential Application | Synthetic Precursor |

| Phenoxy Herbicides | Weed Control | This compound |

| Benzoic Acid Fungicides | Fungal Disease Control | This compound |

| Azo Dyes | Textile and other coloring | This compound |

Scaffold Design for Combinatorial Chemistry and Peptidomimetics (referencing related amino acids)

The rigid, yet functionalized, structure of this compound makes it an excellent scaffold for combinatorial chemistry . A scaffold is a core molecular framework to which a variety of substituents can be attached to create a library of related compounds. nih.govu-strasbg.fr The goal of combinatorial chemistry is to rapidly synthesize a large number of diverse molecules for screening against biological targets. researchgate.net this compound offers three distinct points for diversification: the amino group, the carboxylic acid group, and the aromatic rings. For example, the carboxylic acid can be coupled with a diverse set of amines, while the amino group can be acylated with various carboxylic acids. Further modifications can be made to the phenoxy ring. This multi-dimensional diversification allows for the creation of a vast chemical space from a single, well-defined core structure. A related compound, 4-Amino-3-(aminomethyl)benzoic acid, has been successfully used as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry, highlighting the potential of such substituted aminobenzoic acids. rupahealth.com

In the field of peptidomimetics , this compound serves as an unnatural amino acid that can be incorporated into peptide sequences to create molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.govnih.gov Peptides are often limited as therapeutic agents due to their rapid degradation by proteases. nih.gov The incorporation of unnatural amino acids like this compound can introduce conformational constraints and non-natural linkages that resist enzymatic cleavage. nih.gov The rigid backbone of this amino acid can help to lock the peptide into a specific bioactive conformation, potentially increasing its potency and selectivity for its target receptor. The phenoxy group can also engage in additional interactions with the target protein, further enhancing binding affinity. The use of unnatural amino acids is a well-established strategy in drug discovery, as exemplified by several FDA-approved drugs. researchgate.netnih.gov

Table 2: Application of this compound in Scaffold-Based Design

| Application | Key Feature | Advantage | Related Amino Acid |

| Combinatorial Chemistry | Multiple functionalization points | Rapid generation of diverse libraries | p-Aminobenzoic acid |

| Peptidomimetics | Unnatural amino acid structure | Increased stability and potency | 4-Amino-3-(aminomethyl)benzoic acid |

Advanced Characterization and Analytical Methodologies for 3 Amino 4 Phenoxybenzoic Acid and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering insights into the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. For 3-Amino-4-phenoxybenzoic acid, NMR analysis would reveal characteristic signals for the protons and carbons in its distinct functional groups: the substituted benzoic acid ring, the phenoxy group, and the amino group. researchgate.net

While specific spectral data for this compound is not widely published, expected chemical shifts can be inferred from analyses of its structural analogues, such as 3-aminobenzoic acid and 4-phenoxybenzoic acid. rsc.orgchemicalbook.com The ¹H NMR spectrum would show complex multiplets for the aromatic protons in the 6.5-8.0 ppm range. The ¹³C NMR spectrum would display signals for the carboxylic acid carbonyl carbon around 170 ppm, with other aromatic carbons appearing between 110 and 160 ppm. researchgate.netresearchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Benzoic Acid Ring) | 6.5 - 8.0 |

| ¹H | Aromatic Protons (Phenoxy Ring) | 7.0 - 7.5 |

| ¹H | Amino Group (-NH₂) | ~5.0 (broad) |

| ¹³C | Carboxyl Carbon (-COOH) | ~170 |

Note: These are predicted values based on analogous structures.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the confident determination of a molecule's elemental formula. For this compound (C₁₃H₁₁NO₃), the predicted monoisotopic mass is 229.0739 Da. uni.lu

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. ontosight.ai This technique is particularly valuable for detecting and quantifying trace amounts of compounds in complex mixtures, such as biological or environmental samples. nih.govnih.gov For instance, LC-MS/MS methods have been developed for the sensitive detection of the related compound 3-phenoxybenzoic acid, a key biomarker for exposure to pyrethroid insecticides. nih.govmdpi.com Such methods often employ electrospray ionization (ESI) and multiple reaction monitoring (MRM) for high selectivity and sensitivity. nih.gov

Table 2: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₃H₁₂NO₃]⁺ | 230.08118 |

| [M+Na]⁺ | [C₁₃H₁₁NO₃Na]⁺ | 252.06312 |

| [M-H]⁻ | [C₁₃H₁₀NO₃]⁻ | 228.06662 |

Source: PubChemLite. uni.lu

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. researchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features. researchgate.net For the related compound 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, characteristic peaks include those for S=O stretching and N-O asymmetric stretching.

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-OH) | O-H Stretch | 3300 - 2500 (broad) |

| Amino Group (-NH₂) | N-H Stretch | 3500 - 3300 |

| Carboxylic Acid (C=O) | C=O Stretch | 1710 - 1680 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Note: These are expected ranges based on typical functional group frequencies.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugation systems. The aromatic rings and functional groups in this compound act as chromophores. Based on data for 3-aminobenzoic acid, one would expect absorption maxima in the UV range, typically between 200 nm and 300 nm. sielc.com The exact position of the absorption bands is influenced by the solvent and the pH of the solution. This technique is often used in conjunction with HPLC for quantitative analysis, where detection is set at the compound's absorption maximum (λ_max) for optimal sensitivity. sielc.com

Chromatographic Separation Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. ontosight.ai It is widely used to assess the purity of synthesized compounds like this compound and its derivatives. google.comgoogleapis.com

Reverse-phase (RP) HPLC is a common mode used for this class of compounds. A method for a related sulfonated derivative, 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid, utilizes a C18-based column (Newcrom R1) with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.com The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. youtube.com

X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Forms and Coordination Compounds

While the crystal structure of this compound itself is not publicly documented, the structure of the closely related inhibitor 3-phenoxybenzoic acid has been determined in complex with the enzyme aldo-keto reductase 1C3 (AKR1C3) at a resolution of 1.68 Å. nih.gov In this structure (PDB code: 3uwe), the inhibitor molecule is bound in the enzyme's active site. The carboxylic acid group of the inhibitor forms critical hydrogen bonds with the catalytic residues His117 and Tyr55 of the enzyme. nih.gov This structural information is vital for structure-guided drug design, revealing how this class of molecules interacts with biological targets. nih.gov

Microscopic and Imaging Techniques (e.g., Scanning Electron Microscopy – SEM for adsorption studies)

Scanning Electron Microscopy (SEM) is a powerful tool for investigating the morphological and surface characteristics of materials involved in the adsorption of 3-phenoxybenzoic acid (3-PBA) and its derivatives. This technique provides high-resolution images that reveal changes in the surface texture and structure of an adsorbent after the adsorption process, offering insights into the adsorption mechanism.

In studies of 3-PBA adsorption, SEM has been employed to visualize the interaction between the compound and various adsorbents. For instance, the surface morphology of nylon nanofibrous membranes used in the development of electrochemical immunosensors for 3-PBA detection was characterized using SEM. nih.gov The images revealed randomly oriented three-dimensional nonwoven membrane structures. nih.gov After chemical modifications to incorporate the sensing elements, SEM images showed an increase in the average fiber diameter, confirming the successful modification of the surface for enhanced detection. nih.gov

Furthermore, in research on the adsorption of amino acids on soil, SEM has been used to observe the interaction between the soil particles and the amino acids. msss.com.my By comparing SEM images of the soil before and after exposure to amino acids, researchers can qualitatively assess the extent of adsorption and the distribution of the adsorbate on the adsorbent surface. msss.com.my

In a study investigating the adsorption of 3-PBA by Lactobacillus plantarum, Field-emission Scanning Electron Microscopy (FESEM) was utilized to observe the bacterial cells before and after exposure to 3-PBA. mdpi.comresearchgate.net The cell walls were identified as the primary site for 3-PBA removal, a finding that was further supported by the SEM analysis. mdpi.comresearchgate.net The microscopic images helped to confirm that the adsorption process, involving both chemisorption and physisorption, was responsible for the removal of 3-PBA from the solution. mdpi.comresearchgate.net

The following table summarizes the application of SEM in adsorption studies of 3-PBA and related compounds.

| Adsorbent | Analyte | SEM Application | Key Findings from SEM |

| Nylon Nanofibrous Membranes | 3-Phenoxybenzoic acid (3-PBA) | Characterization of immunosensor surface morphology | Increased fiber diameter after chemical modification, indicating successful surface functionalization. nih.gov |

| Natural Soil | Amino Acids | Observation of soil-amino acid interaction | Visual evidence of amino acid adsorption on the soil surface. msss.com.my |

| Lactobacillus plantarum | 3-Phenoxybenzoic acid (3-PBA) | Visualization of bacterial cell surface before and after adsorption | Confirmed that the cell wall is the primary site of 3-PBA adsorption. mdpi.comresearchgate.net |

Analytical Methods for Environmental Monitoring and Degradation Products

The widespread use of pyrethroid insecticides, which degrade to 3-phenoxybenzoic acid (3-PBA), necessitates robust analytical methods for environmental monitoring and the identification of its degradation products. frontiersin.orgresearchgate.net Various analytical techniques are employed to detect and quantify 3-PBA and its metabolites in different environmental matrices such as soil and water, as well as in biological samples like urine, which serves as a biomarker for human exposure. nih.govfrontiersin.orgplos.orgnih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the cornerstone techniques for the analysis of 3-PBA and its degradation products. frontiersin.orgplos.orgnih.gov HPLC, often coupled with mass spectrometry (HPLC-MS), allows for the separation and identification of metabolites in complex mixtures. nih.gov For instance, in a study on the degradation of 3-PBA by the fungus Aspergillus oryzae, HPLC-MS was used to identify several degradation metabolites. nih.gov

GC-MS is another powerful tool used for the identification of volatile and semi-volatile degradation products. In a study of 3-PBA degradation by a Bacillus sp., GC-MS analysis of cell-free filtrates identified several metabolites based on their mass spectra and retention times. plos.org

Electrochemical immunosensors represent a more recent and highly sensitive approach for the detection of 3-PBA. nih.gov These sensors utilize specific antibodies or nanobodies that bind to 3-PBA, generating an electrochemical signal that is proportional to its concentration. nih.gov Techniques like Differential Pulse Voltammetry (DPV) and Electrochemical Impedance Spectroscopy (EIS) are used for the electrochemical measurements. nih.gov

The degradation of 3-PBA in the environment can lead to the formation of various intermediate products. The identification of these products is crucial for understanding the complete degradation pathway. For example, studies have identified phenol (B47542) as a degradation product of 3-PBA. frontiersin.orgplos.orgnih.gov A proposed metabolic pathway for 3-PBA by Bacillus sp. involves its conversion to several intermediate compounds before further degradation. plos.org

The following table outlines the analytical methods and identified degradation products of 3-PBA from various studies.

| Analytical Method | Matrix | Identified Degradation Products | Study Organism/System |

| GC-MS | Mineral Salt Medium | 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, 3,4-dihydroxy phenol | Bacillus sp. |

| HPLC-MS | Liquid Culture | Phenol, 3-hydroxy-5-phenoxy benzoic acid, protocatechuic acid, gallic acid | Aspergillus oryzae |

| HPLC, GC-MS | Bacterial Cell Culture | Phenol | Sphingobium baderi |

| Electrochemical Immunosensor (DPV, EIS) | Urine | Not applicable (detection of parent compound) | Human exposure monitoring |

Computational Chemistry and Theoretical Investigations of 3 Amino 4 Phenoxybenzoic Acid

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as 3-Amino-4-phenoxybenzoic acid, might interact with a protein target. These methods are crucial in drug discovery and toxicology for estimating the binding mode and affinity of a molecule to an enzyme or receptor active site.

Ligand-Protein Interaction Analysis (e.g., with Cytochrome P450 enzymes, Caspases)

While direct docking studies on this compound are not extensively published, research on the closely related parent compound, 3-phenoxybenzoic acid (3-PBA), offers valuable insights. 3-PBA is a primary metabolite of pyrethroid insecticides, and its interactions with key metabolic and apoptotic proteins have been investigated.

Cytochrome P450 (CYP) Enzymes: CYP enzymes are critical for the metabolism of foreign compounds (xenobiotics). Molecular docking simulations have shown that 3-PBA can bind to the active sites of several CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. researchgate.net For instance, in a simulation with CYP3A4, 3-PBA was found to form interactions with key amino acid residues such as Phenylalanine (Phe) at positions 57 and 215, and Arginine (Arg) at positions 106 and 372. researchgate.net The introduction of a 3-amino group in this compound would likely alter these interactions, potentially forming additional hydrogen bonds with polar residues in the active site, which could either enhance or modify its binding and subsequent metabolism. Another study on mosquito CYP6Z8 revealed its role in metabolizing pyrethroid breakdown products like 3-phenoxybenzoic alcohol and 3-phenoxybenzaldehyde (B142659) into 3-phenoxybenzoic acid. nih.gov

Caspases: Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). In silico studies have explored the interaction of 3-PBA with apoptotic proteins like caspase-3 and caspase-8. researchgate.netnih.gov Docking of 3-PBA into the active site of caspase-3 indicated interactions with residues such as Asparagine (Asn) 80, Leucine (Leu) 81, and Lysine (Lys) 224. researchgate.net For caspase-8, interactions with Tryptophan (Trp) 262 and Tyrosine (Tyr) 82 were observed. researchgate.net The presence of the amino group on this compound could lead to different or stronger binding within the caspase active site, potentially influencing apoptotic pathways.

A summary of interacting residues for the related compound 3-PBA with these proteins is provided below.

Table 1: Molecular Docking Interactions of 3-Phenoxybenzoic Acid (3-PBA) with Target Proteins

| Target Protein | PDB ID | Interacting Amino Acid Residues |

| Cytochrome P450 2C9 | 1OG2 | Phe134, Arg329, Pro346 |

| Cytochrome P450 3A4 | 1TQN | Phe57, Arg106, Phe215, Thr224, Arg372 |

| Caspase-3 | 1NME | Asn80, Leu81, Leu223, Lys224, Ala227, Asp228 |

| Caspase-8 | 1I4E | Tyr82, Trp262 |

Data sourced from an in silico investigation of 3-phenoxybenzoic acid and its metabolites. researchgate.net

Prediction of Binding Affinities

The binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction between a ligand and a protein. Lower (more negative) values typically indicate stronger binding. Computational models have predicted the binding affinities for 3-PBA with several protein targets. researchgate.net

These studies show that 3-PBA and its metabolites exhibit significant binding affinities for various enzymes. For example, a metabolite of 3-PBA formed by O-glucuronidation showed a higher binding affinity for CYP2C9 (-9.0 kcal/mol) and CYP3A4 (-9.7 kcal/mol) than the parent 3-PBA. researchgate.net This suggests that metabolic modification can significantly alter protein interactions.

For this compound, the addition of the polar amino group would be expected to influence its binding affinity. Depending on the specific electrostatic and steric environment of the protein's active site, this functional group could form new hydrogen bonds, potentially leading to a more negative binding energy and thus, a stronger interaction compared to 3-PBA.

Table 2: Predicted Binding Affinities of 3-Phenoxybenzoic Acid (3-PBA) with Protein Targets

| Target Protein | Ligand | Binding Affinity (kcal/mol) |

| Cytochrome P450 1A2 | 3-PBA | -6.2 |

| Cytochrome P450 2C9 | 3-PBA | -7.3 |

| Cytochrome P450 3A4 | 3-PBA | -7.8 |

| Caspase-3 | 3-PBA | -6.3 |

| Caspase-8 | 3-PBA | -6.5 |

Data sourced from molecular docking simulations. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These calculations provide a fundamental understanding of molecular structure, reactivity, and spectroscopic properties. nih.gov

Electronic Structure Determination (e.g., HOMO/LUMO, Molecular Electrostatic Potential)

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate an electron, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept an electron, indicating its electrophilic character. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, a small HOMO-LUMO gap would suggest high chemical reactivity and a greater ease of electronic transitions. nih.gov The electron-donating amino group and the electron-withdrawing carboxylic acid group on the same benzene (B151609) ring, along with the phenoxy substituent, would significantly influence the electron distribution and the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, providing a visual guide to its electrostatic potential. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich), typically associated with lone pairs of electrons on heteroatoms (like oxygen). These areas are prone to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms attached to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green Regions: Represent neutral or near-zero potential.

For this compound, the MEP would show a strong negative potential (red) around the carbonyl and hydroxyl oxygens of the carboxylic acid group. A positive potential (blue) would be expected around the acidic proton of the carboxyl group and the hydrogens of the amino group. This distribution highlights the molecule's capacity for hydrogen bonding, both as a donor (from -COOH and -NH2) and an acceptor (at C=O).

Thermochemical and Kinetic Predictions (e.g., pKa)

The acid dissociation constant (pKa) is a measure of the acidity of a compound. It can be predicted computationally using methods that calculate the free energy change of the deprotonation reaction in a solvent. smu.edu The pKa is crucial for understanding a molecule's charge state at a given pH, which in turn affects its solubility, membrane permeability, and binding to biological targets.

For this compound, the primary acidic site is the carboxylic acid group. Its pKa will be influenced by the electronic effects of the other substituents on the benzene ring.

The phenoxy group at position 4 is weakly electron-withdrawing via induction but can be electron-donating via resonance, with the net effect being slightly electron-withdrawing, which would lower the pKa compared to benzoic acid (pKa ≈ 4.2).

The amino group at position 3 is strongly electron-donating through resonance, which would tend to increase the pKa (make it less acidic).

Computational studies on related compounds predict a pKa of 4.57 for 4-phenoxybenzoic acid and 4.86 for 4-aminobenzoic acid. smu.edu Another source estimates the pKa for amino analogs of a related sulfamoylbenzoic acid to be approximately 4.5. Based on these analogs, the pKa of this compound is expected to be in the range of 4.5 to 5.0, reflecting the combined electronic influences of its substituents.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: this compound possesses conformational flexibility, primarily due to the rotation around the ether linkage (C-O-C) and the bond connecting the phenoxy group to the benzoic acid ring. Conformational analysis aims to identify the most stable, low-energy spatial arrangements of the molecule. This is essential because the specific conformation of a ligand is what determines its fit and interaction with a protein's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular systems over time, offering insights that static docking models cannot. researchgate.net By simulating the movement of atoms in a ligand-protein complex within a solvated environment, MD can be used to:

Assess the stability of the docked pose over time.

Analyze the flexibility of both the ligand and the protein active site residues.

Identify key and persistent intermolecular interactions, such as hydrogen bonds.

In studies of the related compound 3-PBA complexed with CYP3A4, MD simulations were used to evaluate the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the Root Mean Square Fluctuation (RMSF) of individual residues. researchgate.net A stable RMSD plot over the simulation time indicates that the complex has reached equilibrium, while the RMSF plot highlights flexible regions of the protein. Similar simulations for this compound would be crucial to confirm the stability of its binding to target proteins and to understand the dynamic nature of the interactions. researchgate.netresearchgate.net

In Silico Prediction of Biological Activity Pathways

The exploration of the biological activities of this compound through computational methods provides valuable insights into its potential pharmacological and toxicological profiles. In the absence of direct experimental screening for a wide range of biological targets, in silico prediction tools offer a rational approach to hypothesize its interactions with biological systems. These computational models utilize the chemical structure of a compound to forecast its likely biological activities, thereby guiding further experimental investigation.

One of the prominent tools employed for this purpose is the Prediction of Activity Spectra for Substances (PASS) online platform. This software analyzes the structure of a molecule and predicts its biological activity spectrum based on a vast database of known active compounds. The output is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

While specific PASS analysis data for this compound is not extensively documented in public literature, the biological activities of its structural analogs, particularly anthranilic acid derivatives and the closely related 3-phenoxybenzoic acid, have been the subject of such computational studies. mdpi.comnih.gov These analyses provide a foundational understanding of the potential biological pathways that this compound might modulate.

Research on various anthranilic acid derivatives has highlighted their potential for a range of biological effects. ijpsjournal.com In silico predictions have been instrumental in identifying promising candidates for further development. For instance, studies on novel anthranilic acid hybrids have utilized PASS to predict potential anti-inflammatory and spasmolytic activities. mdpi.com Furthermore, computational tools are often used to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds, which are crucial for their potential as drug candidates. mdpi.com

Investigations into other substituted anthranilic acids have also employed PASS to forecast activities against infectious disease targets. For example, predictive values for antileishmanial and antitrichomonal activities have been explored for certain benzothiazole (B30560) derivatives of anthranilic acid. asm.org

A comprehensive in silico investigation of 3-phenoxybenzoic acid (3PBA), a structurally similar compound lacking the amino group, has revealed predictions for a variety of biological and toxicological effects. nih.gov These studies have linked 3PBA and its metabolites to several key pathways, including:

The apoptotic pathway nih.gov

Disruption of the reproductive system nih.gov

Neuroendocrine disruption nih.gov

Inhibition of phospholipid-translocating ATPase nih.gov

Modulation of JAK2 expression nih.gov

Given that this compound is an analog of anthranilic acid, it is plausible that it shares some of the biological activities predicted for this class of compounds. The presence of the amino group and the phenoxy substituent will undoubtedly modify its activity profile compared to both unsubstituted anthranilic acid and 3-phenoxybenzoic acid. The amino group, in particular, can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different or enhanced interactions with biological targets.

The predicted biological activities for related compounds, as determined by in silico methods, are summarized in the table below. It is important to note that these are theoretical predictions for analogous structures and not direct experimental results for this compound.

| Predicted Biological Activity | Compound Class/Analog | Prediction Tool | Reference |

| Anti-inflammatory | Anthranilic acid derivatives | PASS | mdpi.com |

| Spasmolytic | Anthranilic acid derivatives | PASS | mdpi.com |

| Antileishmanial | Anthranilic acid derivatives | PASS | asm.org |

| Antitrichomonal | Anthranilic acid derivatives | PASS | asm.org |

| Apoptotic pathway modulation | 3-Phenoxybenzoic acid | PASS online | nih.gov |

| Neuroendocrine disruption | 3-Phenoxybenzoic acid | PASS online | nih.gov |

| JAK2 expression modulation | 3-Phenoxybenzoic acid | PASS online | nih.gov |

These in silico findings underscore the potential of this compound to interact with various biological pathways. However, it is crucial to emphasize that these predictions are computational hypotheses. Experimental validation through targeted biological assays is necessary to confirm these predicted activities and to fully elucidate the pharmacological and toxicological profile of this compound. Future research directions should focus on the experimental verification of these in silico predictions to understand the compound's molecular mechanisms of action. nih.gov

Structure Activity Relationship Sar and Design Principles for 3 Amino 4 Phenoxybenzoic Acid Derivatives

Systematic Modification of the Carboxylic Acid Functionality

The carboxylic acid group of 3-amino-4-phenoxybenzoic acid is a critical functional group that significantly influences the molecule's properties. Modifications to this group can lead to profound changes in activity. For instance, converting the carboxylic acid to its corresponding ester or amide can alter the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

Studies on related phenoxybenzoic acid derivatives have shown that the presence and nature of the acidic functionality are paramount for certain biological activities. For example, in the context of 5α-reductase inhibitors, the carboxylic acid group is a key feature for potent inhibition. psu.edu Its replacement with other groups, such as in the case of an isophthalic acid derivative, can lead to a dramatic loss of activity. psu.edu

The acidity of the carboxylic acid, influenced by other substituents on the ring, also plays a role. Electron-withdrawing groups tend to increase the acidity (lower pKa), which can enhance the interaction with certain biological targets by stabilizing the carboxylate anion. psu.edulibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org

Here is an interactive data table summarizing the effects of modifying the carboxylic acid functionality:

| Modification | Effect on Properties | Impact on Activity | Reference |

| Esterification | Increases lipophilicity, reduces hydrogen bonding capability. | Can modulate bioavailability and cell permeability. Activity is often dependent on in vivo hydrolysis to the free acid. evitachem.comdergipark.org.tr | evitachem.comdergipark.org.tr |

| Amidation | Introduces hydrogen bond donors/acceptors, can alter conformation. | Can lead to compounds with different target specificities and improved metabolic stability. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Reduction to alcohol | Removes acidic character, introduces a hydrogen bond donor. | Generally leads to a significant loss of activity where the acidic group is crucial for binding. | |

| Replacement with bioisosteres (e.g., tetrazole) | Mimics the acidic properties and charge distribution of the carboxylic acid. | Can improve metabolic stability and oral bioavailability while retaining biological activity. |

Elucidation of Substituent Effects on the Amino Group

The amino group at the 3-position is another key determinant of the chemical and biological properties of this compound derivatives. Its basicity, nucleophilicity, and ability to participate in hydrogen bonding can be modulated by introducing various substituents.

In the development of inhibitors for human steroid 5α-reductase, the presence of a hydrophobic substituent at the 3-position of the benzoic acid ring was found to be favorable for potent inhibitory activity. While a 3-nitrobenzoic acid derivative retained potency, the corresponding 3-aminobenzoic acid derivative showed reduced potency, suggesting that the electronic nature and steric bulk at this position are critical. psu.edu

The following table details the effects of various substituents on the amino group:

| Substituent | Effect on Amino Group Properties | Observed Impact on Activity | Reference |

| Alkylation | Increases basicity and steric bulk. | Can enhance or decrease activity depending on the specific target and the size of the alkyl group. evitachem.com | evitachem.com |

| Acylation | Decreases basicity, introduces a carbonyl group for potential new interactions. | Can alter binding modes and lead to derivatives with different biological profiles. google.com | google.com |

| Sulfonylation | Significantly decreases basicity, introduces a sulfonyl group. | Often used to introduce a pharmacophore for specific enzyme inhibition. evitachem.com | evitachem.com |

| Diazotization and subsequent reactions | Allows for the introduction of a wide variety of functional groups. | A versatile method for creating diverse libraries of compounds for screening. |

Impact of Phenoxy Moiety Modifications on Chemical and Biological Interactions

Research on phenoxybenzoic acid derivatives as 5α-reductase inhibitors has shown that substituents on the phenoxy ring can dramatically influence activity. For instance, replacement of an isopropyl group with a phenyl group on the phenoxy moiety led to a 40-fold increase in inhibitory activity. psu.edu Furthermore, the introduction of a chloro group at the 2-position of the phenoxy ring resulted in a slight loss of potency, indicating sensitivity to steric and electronic effects in this region. psu.edu

The table below summarizes the impact of modifications to the phenoxy moiety:

| Modification | Effect on Phenoxy Moiety | Impact on Chemical and Biological Interactions | Reference |

| Substitution on the phenyl ring (e.g., halo, alkyl, alkoxy) | Alters electronic properties (electron-donating/withdrawing) and steric profile. | Can fine-tune binding affinity and selectivity by optimizing interactions within the target's binding pocket. psu.eduacs.org | psu.eduacs.org |

| Replacement of the phenyl ring with other aromatic or heteroaromatic rings | Changes the overall shape, size, and electronic distribution of the moiety. | Can lead to the discovery of novel scaffolds with improved properties or different target engagement. | |

| Alteration of the ether linkage (e.g., thioether, methylene) | Modifies the bond angle, flexibility, and electronic character of the linker. | Can impact the relative orientation of the two aromatic rings, affecting binding. google.com | google.com |

Stereochemical Considerations in Derivatives

When chiral centers are introduced into derivatives of this compound, stereochemistry becomes a critical factor in determining biological activity. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

The specific three-dimensional arrangement of atoms in a molecule dictates how it fits into a chiral binding site of a protein or enzyme. Therefore, the synthesis and evaluation of stereochemically pure isomers are often necessary to identify the more active and safer enantiomer. For example, in the development of leukotriene B4 receptor antagonists, the stereochemistry of substituents was a key consideration in achieving high-affinity binding. acs.org Similarly, the design of selective human ornithine aminotransferase inhibitors highlighted the importance of chirality for inhibitory activity. nih.gov

Rational Design Strategies for Enhanced Chemical Utility

The rational design of this compound derivatives with enhanced chemical utility involves a multi-faceted approach that leverages the SAR data discussed previously. The goal is to create new molecules with optimized properties for specific applications, such as improved biological activity, selectivity, or physicochemical characteristics.

Key strategies include:

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physicochemical properties (bioisosteres) can improve pharmacokinetic properties like metabolic stability and bioavailability without sacrificing biological activity. For example, replacing a carboxylic acid with a tetrazole.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design ligands that fit optimally into the binding site. This allows for the targeted modification of the this compound scaffold to enhance specific interactions.

Privileged Structures: The this compound scaffold can be considered a "privileged structure," a molecular framework that is able to provide potent ligands for multiple biological targets through modification of functional groups. researchgate.net By exploring a wide range of substituents, new activities can be discovered.

Combinatorial Chemistry: The synthesis of large libraries of related compounds through combinatorial approaches allows for the rapid screening of a wide chemical space to identify lead compounds with desired properties.

Future Research Directions and Emerging Applications

Novel Synthetic Routes and Sustainable Production Methods

The development of environmentally friendly and efficient methods for producing 3-amino-4-phenoxybenzoic acid and related compounds is a key area of current research. Traditional chemical syntheses often involve harsh conditions and the use of hazardous reagents. google.com A notable shift towards sustainable practices is the exploration of biosynthetic pathways.

One promising approach involves the use of genetically engineered microorganisms. For instance, recombinant Streptomyces lividans has been successfully used to produce 3-amino-4-hydroxybenzoic acid (a related aminobenzoic acid) from lignocellulosic biomass-derived sugars like glucose and xylose. nih.gov This biotechnological method offers a greener alternative to conventional chemical synthesis. mdpi.com Metabolic profiling of these processes has revealed that the choice of sugar can significantly impact productivity, with mixed-sugar substrates sometimes yielding higher outputs. nih.gov